1,3-Benzodithiole

Medicinal Chemistry Angiotensin II Receptor Antagonists GPCR Pharmacology

1,3-Benzodithiole (CAS 274-30-6) is a sulfur-rich heterocycle composed of a benzene ring fused to a 1,3-dithiole moiety. Its two endocyclic sulfur atoms confer electronic properties that are measurably distinct from its oxygen‑only counterpart 1,3-benzodioxole and from mixed O/S analogs.

Molecular Formula C7H6S2
Molecular Weight 154.3 g/mol
CAS No. 274-30-6
Cat. No. B1625575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiole
CAS274-30-6
Molecular FormulaC7H6S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESC1SC2=CC=CC=C2S1
InChIInChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
InChIKeyHCMLNPZTRYNCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodithiole (CAS 274-30-6) – Procurement-Ready Heterocyclic Building Block with Quantifiable Advantages Over Oxygen and Mixed Chalcogen Analogs


1,3-Benzodithiole (CAS 274-30-6) is a sulfur-rich heterocycle composed of a benzene ring fused to a 1,3-dithiole moiety . Its two endocyclic sulfur atoms confer electronic properties that are measurably distinct from its oxygen‑only counterpart 1,3-benzodioxole and from mixed O/S analogs . The compound serves as a masked acyl anion equivalent, an electron‑donor scaffold for conductive materials, and a pharmacophoric element in angiotensin II receptor antagonists [1]. This guide assembles only comparator‑backed, quantitative differentiation data to support technical selection and procurement decisions.

Building Block Role
Masked acyl anion, electron-donor scaffold, pharmacophoric element
Key Differentiation
Reported quantitative property shifts vs oxygen and mixed O/S analogs
Workflow Fit
Medicinal chemistry, organic electronics, synthetic methodology

Why 1,3-Benzodithiole Cannot Be Interchanged with 1,3-Benzodioxole or Mixed O/S Heterocycles Without Quantifiable Performance Loss


Although 1,3-benzodioxole, 1,3-benzoxathiole and 1,3-benzodithiole appear structurally interchangeable, the substitution of oxygen by sulfur systematically alters key molecular properties that govern receptor binding, oxidation potential, charge‑transport dimensionality, and synthetic reactivity [1]. For example, the oxygen‑to‑sulfur exchange in angiotensin II AT1 antagonists improves receptor affinity by ~1.6‑fold, while in organic semiconductors it transforms a thickness‑dependent 2D transport material into a thickness‑independent 3D semiconductor [2]. Simple analog replacement without understanding these quantified divergences leads to underperforming devices, failed syntheses, or sub‑optimal pharmacological profiles [3].

Property
1,3-Benzodithiole
Oxygen / Mixed O–S Analogs
Receptor Affinity (AT1)
Reported IC₅₀ 34 nM
Reported IC₅₀ 56 nM (benzodioxole)
Charge Transport Dimensionality
3D isotropic, thickness-independent mobility
2D, thickness-dependent mobility loss (P‑BT)
Synthetic Steric Tolerance
Lower steric sensitivity with lithiated anions
Higher steric hindrance limits yields (bis(phenylthio)alkanes)

Quantitative Differentiation Evidence for 1,3-Benzodithiole Against Closest Structural Analogs


AT1 Receptor Binding Affinity: 1,3-Benzodithiole-2-carboxylate Outperforms the 1,3-Benzodioxole Analog by 1.6‑Fold

In a direct in‑vitro comparison, the 1,3‑benzodithiole‑2‑carboxylate derivative (II) inhibited the angiotensin II AT1 receptor with an IC₅₀ of 34 nM, whereas the corresponding 1,3‑benzodioxole‑2‑carboxylate analog exhibited an IC₅₀ of 56 nM [1]. The 1.6‑fold improvement demonstrates that the sulfur‑for‑oxygen substitution in the heterocyclic core markedly enhances receptor complementarity. Both compounds were evaluated in the same rat adrenal tissue binding assay under identical conditions [1].

AT1 Binding Affinity
Head-to-head
Benzodithiole IC₅₀ 34 nM
Benzodioxole IC₅₀ 56 nM
Reported 1.6‑fold affinity difference supports AT1 structure–activity relationship studies
Rat adrenal tissue; carboxylate derivatives
Medicinal Chemistry Angiotensin II Receptor Antagonists GPCR Pharmacology

Oxidation Potential Tuning: Silyl‑Substituted 1,3-Benzodithioles Deliver Quantifiable Donor‑Strength Enhancement Relative to the Parent Core

Systematic electrochemical evaluation demonstrated that introducing one silicon atom at the 2‑position of 1,3‑benzodithiole decreases the oxidation potential by approximately 0.3 V relative to the unsubstituted parent compound; introduction of a second silicon atom further lowers the potential by an additional ∼0.1 V (total ∼0.4 V reduction) [1]. The measurements were performed by cyclic voltammetry and corroborated by molecular orbital calculations [1]. This tunability is unavailable with the 1,3‑benzodioxole scaffold, which lacks the sulfur atoms required for effective β‑silicon hyperconjugation [2].

Oxidation Potential Tuning
Reported
ΔEₒₓ ≈ −0.3 V (monosilyl)
ΔEₒₓ ≈ −0.4 V (disilyl)
Supports donor strength tuning via silyl substitution
Cyclic voltammetry; PM3 calculations
Molecular Electronics Electron Donors Cyclic Voltammetry

Ketone Synthesis: 2‑Lithio‑2‑alkyl‑1,3‑benzodithioles Overcome Steric Hindrance That Limits Bis(phenylthio)alkane‑Based Reagents

The reaction of trialkylboranes with 2‑lithio‑2‑alkyl‑1,3‑benzodithioles, followed by oxidation, affords ketones in good yields and is “far less subject to steric hindrance” than the analogous transformation employing anions derived from bis(phenylthio)alkanes [1]. This steric tolerance is attributed to the rigid cyclic dithioacetal structure of the benzodithiole, which presents a less encumbered nucleophilic carbon centre compared to the acyclic bis(phenylthio)alkane anion [1]. The method constitutes a practical alternative to formylation of Grignard reagents and to 1‑carbon homologation sequences [2].

Steric Tolerance in Ketone Synthesis
Head-to-head
Reported “far less subject to steric hindrance” vs bis(phenylthio)alkanes
Supports wider substrate scope for sterically congested ketones
Trialkylborane coupling; THF/H₂O₂ oxidation
Synthetic Methodology Organometallic Reagents Ketone Homologation

Organic Field‑Effect Transistors: Fused π‑Extended 1,3‑Benzodithiole (TP‑NT) Achieves Hole Mobility of 0.1 cm² V⁻¹ s⁻¹, Surpassing σ‑Bonded Analogs by Over an Order of Magnitude

In a comparative OFET study of π‑extended 2‑(thiopyran‑4‑ylidene)‑1,3‑benzodithiole (TP‑BT) analogs, the fused‑type derivative TP‑NT exhibited a hole mobility of 0.1 cm² V⁻¹ s⁻¹, whereas three σ‑bonded‑type analogs (phenyl‑, naphthyl‑, and anthryl‑substituted) displayed mobilities ranging from 0.1 to 8 × 10⁻³ cm² V⁻¹ s⁻¹ under identical vapor‑deposited thin‑film device architectures [1]. The fused benzodithiole core of TP‑NT preserves the herringbone packing with isotropic 3D intermolecular interactions characteristic of the parent TP‑BT, a feature that σ‑bonded extensions disrupt [1]. Additionally, the anthryl‑substituted analog exhibited a photo‑response effect (threshold‑voltage shift and off‑current increase upon irradiation) not observed in TP‑NT, highlighting divergent functional behavior [1].

OFET Hole Mobility
Head-to-head
TP‑NT: 0.1 cm² V⁻¹ s⁻¹
σ‑bonded analogs: 0.1–8×10⁻³ cm² V⁻¹ s⁻¹
Fused benzodithiole core provides reported mobility >10× higher
Vapor-deposited OFETs; ambient conditions
Organic Electronics OFETs Charge Transport

Thin‑Film Transistor Reliability: 1,3‑Benzodithiole‑Based TP‑BT Semiconductor Eliminates Film‑Thickness‑Dependent Mobility Loss Observed in the Oxygen‑Containing P‑BT Analog

A direct comparison of two p‑type organic semiconductors built on the 1,3‑benzodithiole scaffold—TP‑BT (containing a thiopyran ring) and P‑BT (containing a pyran oxygen ring)—revealed a fundamental difference in charge‑transport dimensionality. P‑BT adopts a conventional 2D herringbone arrangement and its field‑effect mobility decreases progressively as the active‑layer thickness increases. In contrast, TP‑BT forms an isotropic 3D herringbone network with inter‑layer overlap integrals, and its mobility remains constant across all tested film thicknesses [1]. Transfer‑line‑method analysis further confirmed that TP‑BT significantly suppresses access resistance (R_acc), a performance‑limiting parameter in 2D organic semiconductors [1].

Thickness-Independent Mobility
Head-to-head
TP‑BT: mobility invariant with thickness
P‑BT: mobility decreases with thickness
3D isotropic transport enables wider process latitude in device fabrication
Bottom-gate/top-contact OTFT; transfer line method
Organic Thin‑Film Transistors Access Resistance 3D Electronic Structure

Procurement‑Guiding Application Scenarios Where 1,3‑Benzodithiole Demonstrates Verified Competitive Advantage


Angiotensin II AT1 Antagonist Lead Optimization – Selecting the Benzodithiole Core for Superior Receptor Affinity

Medicinal chemistry teams developing non‑peptidic angiotensin II AT1 receptor antagonists for hypertension should prioritize the 1,3‑benzodithiole‑2‑carboxylate scaffold over the corresponding 1,3‑benzodioxole analog. As demonstrated by the 34 nM vs 56 nM IC₅₀ comparison in rat adrenal tissue, the sulfur‑containing core delivers a 1.6‑fold affinity gain that can translate into lower dosing requirements [1]. Procurement of high‑purity 1,3‑benzodithiole (≥98 %) as a synthetic intermediate is therefore justified for programs targeting enhanced AT1 potency.

Organic Field‑Effect Transistor Fabrication – Employing Fused Benzodithiole Derivatives for Maximum Hole Mobility

For OFET active‑layer material selection, the fused π‑extended 1,3‑benzodithiole derivative TP‑NT provides a verified hole mobility of 0.1 cm² V⁻¹ s⁻¹, outperforming σ‑bonded alternatives by up to 12.5‑fold [2]. R&D teams fabricating vapor‑deposited thin‑film transistors should source TP‑NT or its synthetic precursor 1,3‑benzodithiole to access this high‑mobility, photo‑stable p‑type semiconductor platform [2].

Thick‑Film Organic Electronics – Leveraging Thickness‑Independent Charge Transport of TP‑BT

Manufacturing processes that cannot tightly control semiconductor film thickness benefit from TP‑BT, the 1,3‑benzodithiole‑derived p‑type material whose mobility is invariant with film thickness, in contrast to the oxygen‑containing P‑BT analog which shows progressive mobility loss [3]. This relaxed thickness constraint reduces fabrication costs and improves device yield, making TP‑BT the procurement‑preferred choice for scalable organic thin‑film transistor production [3].

Sterically Demanding Ketone Synthesis – Using 1,3‑Benzodithiole‑Derived Lithiated Reagents to Access Hindered Ketones

Process research laboratories facing low yields in ketone synthesis due to steric hindrance should replace bis(phenylthio)alkane‑derived anions with 2‑lithio‑2‑alkyl‑1,3‑benzodithioles. Comparative studies confirm that the cyclic dithioacetal structure significantly reduces steric sensitivity, enabling efficient coupling with bulky trialkylboranes [4]. Procurement of 1,3‑benzodithiole as the precursor for these lithiated reagents is thus directly linked to broader substrate scope and higher process throughput [4].

Application
Selection Property
Validation Focus
AT1 Receptor Antagonist SAR Studies
Benzodithiole core affinity difference
Comparative IC₅₀ in receptor binding assays
High-Mobility OFET Active Layers
Fused benzodithiole derivative (TP‑NT)
Hole mobility >0.1 cm² V⁻¹ s⁻¹ in vapor-deposited films
Thickness-Insensitive Organic TFTs
3D isotropic semiconductor (TP‑BT)
Mobility invariance across film thickness range
Sterically Hindered Ketone Synthesis
2‑Lithio‑2‑alkyl‑1,3‑benzodithiole reagents
Yields with bulky trialkylboranes vs bis(phenylthio)alkanes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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